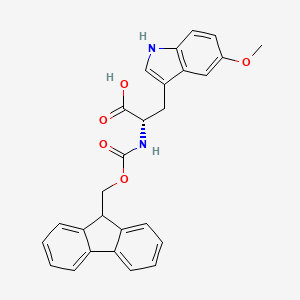

Fmoc-5-甲氧基-L-色氨酸

描述

Fmoc-5-methoxy-L-tryptophan is a derivative of L-tryptophan. It is a synthetic molecule used in research as a building block for peptides and proteins. Its chemical structure consists of a tryptophan amino acid with an added Fmoc (fluorenylmethoxycarbonyl) group for protection during peptide synthesis .

Synthesis Analysis

Fmoc-5-methoxy-L-tryptophan is used in peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Molecular Structure Analysis

The molecular formula of Fmoc-5-methoxy-L-tryptophan is C27H24N2O5 . The molecular weight is 456.5 .Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical and Chemical Properties Analysis

Fmoc-5-methoxy-L-tryptophan appears as an off-white powder/solid . The melting point is 158 - 160 °C .科学研究应用

肽合成

Fmoc-5-甲氧基-L-色氨酸: 主要用于肽合成 . Fmoc 基团在合成过程中保护氨基酸,允许肽的顺序构建,而不会产生不必要的副反应。其在碱性条件下的稳定性和在酸性条件下的易于去除使其成为固相肽合成 (SPPS) 中必不可少的试剂。

药物开发

在药物开发领域,该化合物已显示出作为创建新型治疗剂的构建块的潜力 . 它的独特结构可以被整合到可能与生物靶标(如酶或受体)相互作用的肽中,从而导致新药的开发。

生物研究

Fmoc-5-甲氧基-L-色氨酸: 在生物研究中,尤其是在蛋白质组学中找到了应用 . 它可以用来修饰蛋白质,这有助于研究蛋白质的功能、相互作用和稳定性,从而为复杂的生物过程提供见解。

化学合成

在化学合成中,这种氨基酸衍生物在合成复杂分子方面具有重要价值 . 它的保护基团允许选择性反应,这对于以高精度构建分子至关重要。

分析化学

在分析化学中,Fmoc-5-甲氧基-L-色氨酸可用作色谱分析中的标准品或参比化合物 . 它定义良好的性质允许校准仪器和验证分析方法。

材料科学

该化合物的应用扩展到材料科学,它可用于创建具有特定性质的新型聚合物或材料 . 它掺入材料中可以赋予生物相容性或荧光等特性,这在各种技术应用中很有用。

药理学

在药理学中,Fmoc-5-甲氧基-L-色氨酸正被探索用于创建具有药理活性的肽 . 这些肽可以作为开发新药物的先导化合物。

神经科学

最后,在神经科学中,这种化合物用于合成可以穿过血脑屏障或模拟神经递质的肽 . 这有助于开发治疗神经退行性疾病的药物并了解神经通路。

作用机制

Target of Action

Fmoc-5-methoxy-L-tryptophan is a derivative of the amino acid tryptophan . It is primarily used in peptide synthesis . The primary targets of this compound are the amine groups of amino acids, which it protects during the synthesis process .

Mode of Action

The Fmoc (Fluorenylmethyloxycarbonyl) group in Fmoc-5-methoxy-L-tryptophan acts as a protecting group for amines . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Result of Action

The primary result of Fmoc-5-methoxy-L-tryptophan’s action is the protection of amine groups during peptide synthesis . This allows for the successful formation of peptides without unwanted side reactions.

Action Environment

The action of Fmoc-5-methoxy-L-tryptophan is influenced by the presence of a base, which can remove the Fmoc group

安全和危害

生化分析

Biochemical Properties

Fmoc-5-methoxy-L-tryptophan plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with enzymes such as peptidyl transferases, which facilitate the formation of peptide bonds during protein synthesis. Additionally, Fmoc-5-methoxy-L-tryptophan can interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli. The compound’s methoxy group enhances its stability and reactivity, making it a valuable tool in biochemical research .

Cellular Effects

Fmoc-5-methoxy-L-tryptophan affects various types of cells and cellular processes. It can influence cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. This interaction can lead to changes in gene expression and cellular metabolism, affecting cell function and behavior. For example, Fmoc-5-methoxy-L-tryptophan may modulate the activity of kinases and phosphatases, which are crucial for regulating cellular processes such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of Fmoc-5-methoxy-L-tryptophan involves its binding interactions with biomolecules. The Fmoc group provides a hydrophobic environment that facilitates the compound’s interaction with hydrophobic regions of proteins and enzymes. This interaction can lead to enzyme inhibition or activation, depending on the specific target. Additionally, Fmoc-5-methoxy-L-tryptophan can influence gene expression by modulating transcription factors and other regulatory proteins .

Dosage Effects in Animal Models

The effects of Fmoc-5-methoxy-L-tryptophan vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression and metabolic activity. Toxic or adverse effects may occur at very high doses, highlighting the importance of dosage optimization in experimental studies. Understanding the dosage effects of Fmoc-5-methoxy-L-tryptophan is essential for its safe and effective use in research .

Metabolic Pathways

Fmoc-5-methoxy-L-tryptophan is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by enzymes such as cytochrome P450s, which play a crucial role in the oxidation and detoxification of xenobiotics. Additionally, Fmoc-5-methoxy-L-tryptophan can influence metabolic flux and metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of Fmoc-5-methoxy-L-tryptophan within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, Fmoc-5-methoxy-L-tryptophan may be transported into cells via amino acid transporters and subsequently distributed to various organelles, where it exerts its biochemical effects .

Subcellular Localization

Fmoc-5-methoxy-L-tryptophan’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it interacts with local biomolecules. These interactions can affect the compound’s activity and function, contributing to its overall biochemical properties .

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-methoxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O5/c1-33-17-10-11-24-22(13-17)16(14-28-24)12-25(26(30)31)29-27(32)34-15-23-20-8-4-2-6-18(20)19-7-3-5-9-21(19)23/h2-11,13-14,23,25,28H,12,15H2,1H3,(H,29,32)(H,30,31)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOSXXKTXEHICBG-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)NC=C2C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

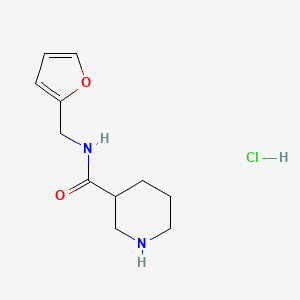

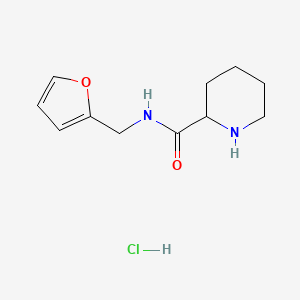

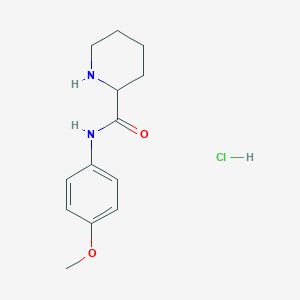

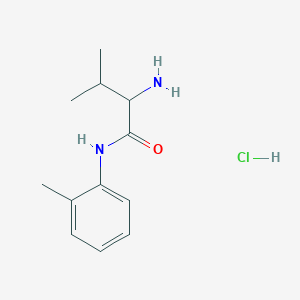

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Oxo-3,4-dihydro-2H-benzo[1,4]thiazine-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B1398416.png)

![6-Oxa-2-azaspiro[3.4]octane oxalate](/img/structure/B1398418.png)

![N-((Tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398420.png)

![Ethyl 3-amino-4-[(3-hydroxybutyl)amino]benzoate](/img/structure/B1398429.png)